molecular formula C6H10N2O3 B15208254 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one

1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B15208254
M. Wt: 158.16 g/mol
InChI Key: FZZLRVUVWHWTJU-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield different hydroxy or amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, hydroxy derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Studied for its potential therapeutic applications.

Uniqueness: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities compared to other pyrazolones

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-ethyl-4,4-dihydroxy-5-methylpyrazol-3-one

InChI

InChI=1S/C6H10N2O3/c1-3-8-5(9)6(10,11)4(2)7-8/h10-11H,3H2,1-2H3

InChI Key

FZZLRVUVWHWTJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(C(=N1)C)(O)O

Origin of Product

United States

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